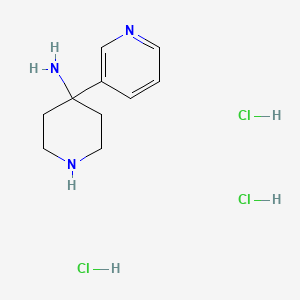

4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride

Description

4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride (CAS: 1707602-23-0) is a piperidine derivative featuring a pyridinyl substituent at the 4-position of the piperidine ring and an amine group, stabilized as a trihydrochloride salt. Its molecular formula is C₁₀H₁₆N₃·3HCl, with a molecular weight of 286.63 g/mol . However, commercial availability has been discontinued, as noted by CymitQuimica, possibly due to challenges in synthesis or stability .

Propriétés

IUPAC Name |

4-pyridin-3-ylpiperidin-4-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.3ClH/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9;;;/h1-2,5,8,12H,3-4,6-7,11H2;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGOTOWDAUQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CN=CC=C2)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride involves several steps, typically starting with the preparation of the piperidine and pyridine precursors. The synthetic route often includes:

Formation of the Piperidine Ring: This can be achieved through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the pyridine moiety.

Functionalization with Amine Group:

Formation of Trihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the trihydrochloride salt, enhancing its solubility and stability

Analyse Des Réactions Chimiques

4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the reduction of the pyridine ring.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or pyridine rings.

Coupling Reactions: The presence of the amine group allows for peptide coupling reactions, facilitating the formation of amide bonds with carboxyl-containing compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Applications De Recherche Scientifique

4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving neurotransmission and receptor interactions.

Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.

Industry: The compound is utilized in the development of new materials and chemical processes, particularly those requiring specific functional groups and reactivity

Mécanisme D'action

The mechanism of action of 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. It can inhibit or activate enzymes, receptors, and other proteins, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride and analogous compounds:

Key Observations :

Salt Form and Solubility : The trihydrochloride form of the target compound enhances aqueous solubility compared to dihydrochloride or hydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) .

Substituent Effects :

- The benzyl-pyrimidine hybrid in N-(1-Benzylpiperidin-4-yl)-4-(pyridin-3-yl)pyrimidin-2-amine trihydrochloride increases molecular weight (454.82 g/mol) and likely improves target binding affinity in kinase inhibition .

- Chloropyrimidine derivatives (e.g., 1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-amine hydrochloride) exhibit reduced molecular weight (249.14 g/mol) and altered electronic properties, impacting pharmacokinetics .

Synthetic Feasibility : High-yield synthesis (96%) of the benzyl-pyrimidine hybrid contrasts with the discontinuation of the target compound, suggesting scalability or stability challenges in the latter .

Activité Biologique

4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its piperidine structure, which is known to interact with various biological targets, making it a subject of interest for drug development, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The chemical formula for 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride is CHClN. It features a pyridine ring attached to a piperidine moiety, which contributes to its biological activity. The presence of multiple hydrochloride groups enhances its solubility in aqueous environments, facilitating its use in biological assays.

The biological activity of 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride primarily involves its interaction with specific receptors and enzymes. It has been shown to act as an inhibitor of certain kinases involved in signaling pathways relevant to cancer progression and cell proliferation. The compound's ability to modulate these pathways makes it a candidate for further investigation as an antitumor agent.

In Vitro Studies

Research has demonstrated that 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride exhibits significant inhibitory effects on various cancer cell lines. For example, studies have indicated that it can inhibit the growth of human tumor xenografts in vivo, showcasing its potential as an anticancer therapeutic.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Growth inhibition |

| MCF7 (Breast Cancer) | 3.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |

In Vivo Studies

In vivo experiments using murine models have shown that the compound can effectively reduce tumor size when administered at therapeutic doses. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies

- Case Study on Antitumor Activity : A study published in Cancer Research evaluated the efficacy of 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to the control group, supporting its potential as an antitumor agent .

- Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of this compound, revealing its potential as a modulator of neurotransmitter systems involved in anxiety and depression. The study found that administration resulted in decreased anxiety-like behavior in rodent models .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects will provide insights into its therapeutic potential.

- Clinical Trials : Initiating clinical trials will be crucial for evaluating safety, efficacy, and pharmacokinetics in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.